molecular formula C15H17N5S B12737592 6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- CAS No. 104715-68-6

6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)-

Cat. No.: B12737592
CAS No.: 104715-68-6
M. Wt: 299.4 g/mol
InChI Key: JWQSQZFFXQPOJJ-UHFFFAOYSA-N
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Description

6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- is a heterocyclic compound that belongs to the purine family This compound is characterized by the presence of a thione group at the 6th position of the purine ring and a butylphenylamino group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- typically involves the reaction of a purine derivative with a butylphenylamine under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the amino group of the butylphenylamine attacks the purine ring, leading to the formation of the desired product. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- involves its interaction with specific molecular targets. The compound can incorporate into DNA and RNA, leading to the inhibition of nucleic acid synthesis. This results in the disruption of cellular processes, making it a potential candidate for anticancer and antiviral therapies. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- is unique due to the presence of the butylphenylamino group, which imparts distinct chemical and biological properties. This structural modification can enhance its binding affinity to molecular targets and improve its therapeutic potential compared to other similar compounds .

Properties

CAS No.

104715-68-6

Molecular Formula

C15H17N5S

Molecular Weight

299.4 g/mol

IUPAC Name

2-(4-butylanilino)-3,7-dihydropurine-6-thione

InChI

InChI=1S/C15H17N5S/c1-2-3-4-10-5-7-11(8-6-10)18-15-19-13-12(14(21)20-15)16-9-17-13/h5-9H,2-4H2,1H3,(H3,16,17,18,19,20,21)

InChI Key

JWQSQZFFXQPOJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=S)C3=C(N2)N=CN3

Origin of Product

United States

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